N-methyl-1-quinolin-8-ylmethanamine;oxalic acid

Description

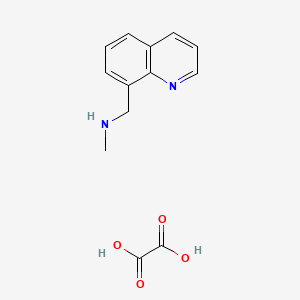

"N-methyl-1-quinolin-8-ylmethanamine; oxalic acid" is a compound comprising a quinoline-derived amine (N-methyl-1-quinolin-8-ylmethanamine) and oxalic acid. Oxalic acid occurs naturally in plants, such as spinach and purslane, and is synthetically produced via carbonylation of alcohols or oxidation of carbohydrates . Its structure includes two carboxylic acid groups, making it the simplest dicarboxylic acid with a molar mass of 90.03 g/mol .

Oxalic acid forms stable salts and complexes with metals and organic bases, which may explain its combination with N-methyl-1-quinolin-8-ylmethanamine. It exhibits high acidity (pKa₁ = 1.25, pKa₂ = 4.14) and solubility in water (120 g/100 mL at 20°C), enabling its use in industrial and biological processes .

Properties

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRZDCAFOAKDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-quinolin-8-ylmethanamine typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. One common method is the alkylation of quinoline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of N-methyl-1-quinolin-8-ylmethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-quinolin-8-ylmethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: N-alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can produce quinoline N-oxide derivatives.

- Reduction : Typically yields reduced quinoline derivatives.

- Substitution : Facilitates nucleophilic substitution reactions at the nitrogen atom.

Biology

This compound is employed in biological studies, particularly in examining enzyme interactions and as a ligand in coordination chemistry. It has shown potential as:

- An enzyme inhibitor , disrupting normal enzyme function by binding to active sites.

- A compound that may interact with DNA, influencing replication and transcription processes.

Medicine

Research into the therapeutic properties of this compound reveals potential applications in:

- Antimicrobial activity: Investigated for its effectiveness against various pathogens.

- Antimalarial properties: Explored for its ability to combat malaria through mechanisms similar to known antimalarial drugs like chloroquine.

Industry

In industrial applications, this compound is utilized for:

- Developing new materials and dyes.

- Acting as a precursor in synthesizing pigments used in various products.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings indicated that this compound could effectively inhibit AChE activity, providing insights into its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-methyl-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Chemical Properties and Structural Differences

Table 1: Structural and Chemical Properties of Oxalic Acid and Related Compounds

| Compound | Formula | Molar Mass (g/mol) | Carboxylic Groups | pKa Values | Melting Point (°C) |

|---|---|---|---|---|---|

| Oxalic Acid | C₂H₂O₄ | 90.03 | 2 | 1.25, 4.14 | 189–191 (anhydrous) |

| Acetic Acid | CH₃COOH | 60.05 | 1 | 4.76 | 16–17 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 2 | 2.85, 5.70 | 135–137 |

| Citric Acid | C₆H₈O₇ | 192.12 | 3 | 3.13, 4.76, 6.40 | 153–156 |

Key Comparisons :

- Oxalic vs. Acetic Acid: Oxalic acid has two carboxylic groups, making it significantly more acidic (lower pKa) than acetic acid, a monocarboxylic acid .

- Oxalic vs. Malonic Acid : Both are dicarboxylic, but malonic acid has a higher pKa₂ (5.70 vs. 4.14), indicating weaker second ionization. Oxalic acid’s smaller size enhances its complexation ability with metals .

- Oxalic vs. Citric Acid : Citric acid’s tricarboxylic structure allows for broader pH buffering but lower acid strength per group compared to oxalic acid .

Key Insights :

- Metal Leaching : Oxalic acid outperforms other organic acids in extracting metals like vanadium from spent catalysts due to its dual functionality (acidic and complexing properties) .

- Pathogen Control : Oxalic acid secretion by Botrytis cinerea is critical for plant infection, and its inhibition via selenium/methyl jasmonate treatments highlights its role in plant-pathogen interactions .

Environmental Behavior and Stability

Table 3: Environmental Properties of Oxalic Acid and Related Compounds

Key Findings :

- Atmospheric Particulates : Oxalic acid predominantly exists as oxalate salts (e.g., ammonium oxalate) in aerosols, with concentrations 10–14.7× higher than its free acid form .

- Degradation : Oxalic acid resists ozonation due to its stable structure, requiring catalytic processes (e.g., NiO) for efficient breakdown .

Biological Activity

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which is known for its diverse biological interactions. The compound has a molecular formula of CHNO and a molecular weight of 434.5 g/mol. The presence of the oxalic acid moiety enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, disrupting their normal function, which may lead to therapeutic effects.

- DNA Interaction : It may also interact with DNA, influencing replication and transcription processes, potentially impacting cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies. It has been reported to exhibit activity against both gram-positive and gram-negative bacterial strains, as well as antifungal effects .

Anticancer Activity

A study focusing on quinoline derivatives highlighted the anticancer potential of similar compounds. For instance, a derivative similar to N-methyl-1-quinolin-8-ylmethanamine showed significant cytotoxic effects on cancer cell lines and reduced tumor size in xenograft models . This suggests that this compound could possess similar anticancer properties.

Case Study 1: Anticancer Effects

In a recent study, a quinoline derivative demonstrated significant anticancer effects through downregulation of the gene Lumican, which is associated with tumorigenesis. This finding suggests that this compound may have similar mechanisms worth exploring further .

Case Study 2: Toxicological Insights

While exploring the toxicity of oxalic acid, it was noted that acute exposure can lead to renal failure, highlighting the importance of understanding the safety profile of compounds containing oxalic acid moieties. A case report documented severe metabolic acidosis and renal impairment following oxalic acid ingestion, underscoring the need for caution in therapeutic applications involving this compound .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against gram-positive/negative | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Disruption of enzyme function |

Table 2: Comparison with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 | Contains pyridine; less complex structure |

| N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride dihydrate | N/A | Similar structure but different substitution pattern |

| 4-Azido-N-(3,3,3-trifluoropropyl)benzamide | N/A | Different functional groups; used in bioorthogonal chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.